Cas no 1807011-73-9 (Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)

メチル5-アミノメチル-4-シアノ-2-フルオロフェニルアセテートは、有機合成中間体として重要な化合物です。分子内にアミノメチル基、シアノ基、フッ素原子を含む多官能性構造を有し、医薬品や農薬の原料として高い有用性を示します。特にフッ素原子の導入により、代謝安定性や脂溶性の向上が期待できる点が特徴です。エステル基の存在により、さらに誘導体化が可能なため、多様な構造変換への応用が可能です。高純度での合成が可能で、安定性に優れるため、研究開発用途での取り扱いが容易です。

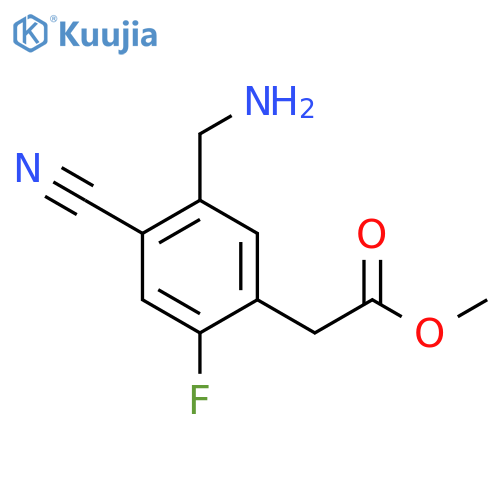

1807011-73-9 structure

商品名:Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate

CAS番号:1807011-73-9

MF:C11H11FN2O2

メガワット:222.215646028519

CID:4989863

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate

-

- インチ: 1S/C11H11FN2O2/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3H,4-5,13H2,1H3

- InChIKey: LFFLOGOEPVBHLN-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C#N)=C(CN)C=C1CC(=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 300

- トポロジー分子極性表面積: 76.1

- 疎水性パラメータ計算基準値(XlogP): 0.4

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A012000796-1g |

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate |

1807011-73-9 | 97% | 1g |

1,579.40 USD | 2021-07-04 | |

| Alichem | A012000796-250mg |

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate |

1807011-73-9 | 97% | 250mg |

499.20 USD | 2021-07-04 | |

| Alichem | A012000796-500mg |

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate |

1807011-73-9 | 97% | 500mg |

798.70 USD | 2021-07-04 |

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1807011-73-9 (Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量